molecular formula C26H30N2O2 B11097348 N,N'-naphthalene-1,5-diylbisbicyclo[4.1.0]heptane-7-carboxamide

N,N'-naphthalene-1,5-diylbisbicyclo[4.1.0]heptane-7-carboxamide

Cat. No.: B11097348
M. Wt: 402.5 g/mol
InChI Key: HUUNVNZQBWVCGT-UHFFFAOYSA-N
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Description

N-{5-[(BICYCLO[410]HEPT-7-YLCARBONYL)AMINO]-1-NAPHTHYL}BICYCLO[410]HEPTANE-7-CARBOXAMIDE is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(BICYCLO[410]HEPT-7-YLCARBONYL)AMINO]-1-NAPHTHYL}BICYCLO[410]HEPTANE-7-CARBOXAMIDE typically involves multi-step organic reactionsThe final step involves the formation of the amide bond under specific reaction conditions, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-(dimethylamino)pyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods not only enhance the efficiency but also reduce the production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(BICYCLO[4.1.0]HEPT-7-YLCARBONYL)AMINO]-1-NAPHTHYL}BICYCLO[4.1.0]HEPTANE-7-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like NaBH4, and nucleophiles like amines and alcohols. The reaction conditions often involve controlled temperatures, pH levels, and the presence of catalysts to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield quaternary ammonium compounds, while reduction reactions can produce amine derivatives.

Scientific Research Applications

N-{5-[(BICYCLO[4.1.0]HEPT-7-YLCARBONYL)AMINO]-1-NAPHTHYL}BICYCLO[4.1.0]HEPTANE-7-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: The compound is used in the development of advanced materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-{5-[(BICYCLO[4.1.0]HEPT-7-YLCARBONYL)AMINO]-1-NAPHTHYL}BICYCLO[4.1.0]HEPTANE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **N-{5-[(BICYCLO[4.1.0]HEPT-7-YLCARBONYL)AMINO]-1-NAPHTHYL}BICYCLO[4.1.0]HEPTANE-7-CARBOXAMIDE shares structural similarities with other bicyclic compounds, such as bicyclo[2.2.1]heptane derivatives and bicyclo[3.1.0]hexane derivatives.
  • Naphthyl-based compounds: Compounds containing the naphthyl group, such as naphthalene derivatives, also share similarities in terms of their aromatic properties and potential biological activities.

Uniqueness

What sets N-{5-[(BICYCLO[4.1.0]HEPT-7-YLCARBONYL)AMINO]-1-NAPHTHYL}BICYCLO[4.1.0]HEPTANE-7-CARBOXAMIDE apart is its unique combination of the bicyclic heptane structure and the naphthyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C26H30N2O2

Molecular Weight

402.5 g/mol

IUPAC Name

N-[5-(bicyclo[4.1.0]heptane-7-carbonylamino)naphthalen-1-yl]bicyclo[4.1.0]heptane-7-carboxamide

InChI

InChI=1S/C26H30N2O2/c29-25(23-17-7-1-2-8-18(17)23)27-21-13-5-12-16-15(21)11-6-14-22(16)28-26(30)24-19-9-3-4-10-20(19)24/h5-6,11-14,17-20,23-24H,1-4,7-10H2,(H,27,29)(H,28,30)

InChI Key

HUUNVNZQBWVCGT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C2C(=O)NC3=CC=CC4=C3C=CC=C4NC(=O)C5C6C5CCCC6

Origin of Product

United States

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